2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1000353
InChI: InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-11(17)5-7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C
Molecular Formula: C16H17ClN2O3S
Molecular Weight: 352.8 g/mol

2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide

CAS No.:

Cat. No.: VC1000353

Molecular Formula: C16H17ClN2O3S

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-Chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide -

Specification

Molecular Formula C16H17ClN2O3S
Molecular Weight 352.8 g/mol
IUPAC Name 2-[2-(4-chlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-11(17)5-7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21)
Standard InChI Key BVMMLJZOFXTDTE-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC=C(C=C2)Cl)C

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